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  • Product: 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of privileged scaffolds is paramount. 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS: 1416440-15-7) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of privileged scaffolds is paramount. 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS: 1416440-15-7) represents a highly specialized building block featuring a 6-azaindole (pyrrolo[2,3-c]pyridine) core[1],[2]. As a bioisostere of the traditional indole ring, the 6-azaindole framework offers superior physicochemical properties, including tunable lipophilicity, enhanced aqueous solubility, and the introduction of a critical hydrogen-bond acceptor[3],[4].

This technical guide dissects the physicochemical properties of this compound, explores the mechanistic rationale behind its structural features, and provides field-proven, self-validating experimental protocols for its integration into medicinal chemistry workflows.

Physicochemical and Structural Profiling

The substitution pattern of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is deliberately engineered for late-stage functionalization. The core structure features a pyrrole ring fused to a pyridine ring, with a methyl group at the C4 position and a carboxylic acid at the C5 position[2],[5].

Quantitative Data Summary
PropertyValueStructural / Functional Implication
Chemical Name 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acidCore scaffold for targeted therapies.
CAS Registry Number 1416440-15-7Unique identifier for sourcing and compliance[6].
Molecular Formula C9H8N2O2Indicates a low molecular weight fragment[2].
Molecular Weight 176.17 g/mol Ideal for FBDD; allows significant mass addition during lead optimization[1].
Core Scaffold 6-AzaindoleBioisostere of indole; improved metabolic stability[3].
H-Bond Donors (HBD) 2 (Pyrrole N1-H, Carboxyl O-H)Facilitates interaction with kinase hinge regions and epigenetic targets[7].
H-Bond Acceptors (HBA) 3 (Pyridine N6, Carboxyl C=O, C-O)Pyridine N6 acts as a critical acceptor for ATP-competitive binding[4].

Mechanistic Utility in Drug Design (Causality & Rationale)

As an application scientist, I emphasize that every atom in a lead fragment must serve a geometric or electronic purpose. The architecture of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a masterclass in rational design:

The 6-Azaindole Core: A Privileged Hinge Binder

The 1H-pyrrolo[2,3-c]pyridine core is widely recognized in the development of kinase inhibitors and epigenetic modulators[5],[8]. The presence of the pyridine nitrogen (N6) adjacent to the pyrrole NH (N1) creates a bidentate hydrogen-bonding motif. This perfectly mimics the binding pattern of the adenine moiety of ATP, allowing the scaffold to anchor deeply into the hinge region of protein kinases[3],[7]. Furthermore, replacing the CH of an indole with a nitrogen atom significantly lowers the LogP, thereby improving the aqueous solubility of the resulting drug candidate[4]. Recent literature also highlights the efficacy of pyrrolo[2,3-c]pyridines as highly potent and reversible Lysine-specific demethylase 1 (LSD1) inhibitors in oncology[9],[10].

The C4-Methyl Group: Conformational Locking

The methyl group at the C4 position is not merely decorative; it provides essential steric shielding. When the C5-carboxylic acid is converted into an amide, the adjacent C4-methyl restricts the rotational degrees of freedom of the amide bond. This conformational locking forces the attached substituent into a specific vector, which can be exploited to target the solvent-exposed region or a specific hydrophobic sub-pocket (such as the gatekeeper residue in kinases) with high precision.

The C5-Carboxylic Acid: The Synthetic Vector

The C5 position is an optimal vector for diversification. The carboxylic acid serves as a versatile synthetic handle for amide coupling, cross-coupling (via decarboxylative strategies), or reduction to an alcohol/aldehyde.

Pharmacophore Core 6-Azaindole Core (Hinge Binder) N6 Pyridine N6 (H-Bond Acceptor) Core->N6 ATP Site Interaction N1 Pyrrole N1-H (H-Bond Donor) Core->N1 ATP Site Interaction C4Me C4-Methyl (Steric Shielding) Core->C4Me Conformation Control C5COOH C5-Carboxylic Acid (Synthetic Handle) Core->C5COOH Vector for Diversification

Caption: Pharmacophore model of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Sterically Hindered Amide Coupling (Derivatization of C5-COOH)

Causality: The C5-carboxylic acid is sterically hindered by the adjacent C4-methyl group. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, we utilize HATU, which generates a highly reactive HOAt ester capable of overcoming this steric barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes. Validation checkpoint: The solution should transition to a clear, pale yellow state, indicating the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% TFA).

  • Validation: Confirm the product identity and purity (>95%) using LC-MS (ESI+) and 1H-NMR (400 MHz, DMSO-d6).

Workflow A Starting Material (C5-COOH) B Activation (HATU / DIPEA) A->B C Amide Coupling (R-NH2) B->C D Purification (Prep-HPLC) C->D E Validation (LC-MS / NMR) D->E

Caption: Workflow for C5-carboxylic acid amide derivatization and validation.

Protocol 2: Determination of LogD (pH 7.4) via Shake-Flask Method

Causality: Because this molecule contains an acidic group (COOH) and a basic group (pyridine N), its ionization state is highly dependent on physiological pH. Measuring LogD at pH 7.4 provides a more accurate representation of its lipophilicity in vivo than a calculated LogP.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the pre-saturated PBS (pH 7.4) to create the stock solution.

  • Partitioning: In a 5 mL glass vial, combine 1.0 mL of the stock solution with 1.0 mL of pre-saturated 1-octanol.

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 300 rpm for 60 minutes at exactly 25 °C.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation without emulsions.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Quantify the concentration of the compound in each phase using HPLC-UV (λ = 254 nm).

  • Calculation: Calculate LogD using the formula: LogD = Log10([Concentration in Octanol] / [Concentration in PBS]).

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014. Available at:[Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 2023. Available at:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024. Available at:[Link] (Derived from source data).

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2017. Available at:[Link]

  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 2020. Available at:[Link]

Sources

Exploratory

Pharmacological Profiling of 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic Acid: Receptor Binding and Steric Exclusion Assays

Executive Summary & Structural Context The rational design of neuropharmacological and oncological agents frequently relies on privileged heterocyclic scaffolds. Among these, 1H-pyrrolo[2,3-c]pyridine-5-carboxylates (6-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The rational design of neuropharmacological and oncological agents frequently relies on privileged heterocyclic scaffolds. Among these, 1H-pyrrolo[2,3-c]pyridine-5-carboxylates (6-azaindole-5-carboxylates) have emerged as structurally compelling analogs to the highly active β-carboline-3-carboxylates. Historically, these scaffolds have been investigated for their interactions with the central benzodiazepine (GABA_A / ω) receptor complex[1].

However, 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid presents a unique structure-activity relationship (SAR) anomaly. While unsubstituted 6-azaindole-5-carboxylates exhibit high-affinity partial agonism at the ω1 receptor subtype (IC50 ~ 70 nM), the introduction of a methyl group at the C-4 position results in a near-complete loss of appreciable binding to ω receptors[1]. This stark contrast to β-carbolines—which retain high affinity despite similarly located substitutions—suggests that the 4-methyl-6-azaindole core is sterically excluded from the benzodiazepine binding pocket[1].

As a Senior Application Scientist, I leverage this "negative SAR" data to repurpose the 4-methyl-6-azaindole scaffold. Because it avoids off-target sedative and anxiolytic liabilities associated with GABA_A binding, it serves as an ideal, highly selective hinge-binding core for orthogonal targets, particularly in kinase inhibitor development (e.g., DYRK1A). This whitepaper details the highly controlled, self-validating receptor binding assays required to confirm this steric exclusion and evaluate the compound's orthogonal affinities.

Experimental Workflow & Assay Logic

To rigorously validate the pharmacological profile of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, a dual-axis screening pipeline is employed. The primary axis utilizes a competitive radioligand binding assay to definitively prove the lack of GABA_A (ω) receptor affinity. The secondary axis employs Time-Resolved Fluorescence Energy Transfer (TR-FRET) to assess its viability as a kinase inhibitor.

Workflow N1 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid N2 Target Profiling Pipeline N1->N2 N3 Rat Cortical Membrane Prep (Tris-citrate, pH 7.1) N2->N3 GABA_A (ω) Receptor N4 Recombinant Kinase (e.g., DYRK1A) Expression N2->N4 Kinase Panel N5 [3H]-Flumazenil Radioligand Competitive Binding Assay N3->N5 N6 TR-FRET Kinase Inhibition Assay N4->N6 N7 Scintillation Counting & Specific Binding Calculation N5->N7 N8 Time-Resolved Fluorescence Emission Ratio (665/615 nm) N6->N8 N9 SAR Determination: Steric Exclusion vs. Kinase Affinity N7->N9 N8->N9

Fig 1. Pharmacological profiling workflow for 4-methyl-6-azaindole-5-carboxylate derivatives.

Core Methodology 1: GABA_A Receptor Radioligand Binding Assay

To prove the steric exclusion of the 4-methyl derivative, we must establish a highly sensitive baseline using rat cortical membranes. The protocol below is engineered with internal validation checkpoints to ensure that a "lack of binding" is a true pharmacological property, not an artifact of degraded receptors or high background noise.

Phase 1: Rat Cortical Membrane Preparation

Causality Note: The use of a Tris-citrate buffer at pH 7.1 is critical. Unlike standard PBS, Tris-citrate maintains the precise physiological ionization state of the GABA_A receptor complex at 4°C, preventing the uncoupling of the benzodiazepine allosteric site[2][3].

  • Tissue Harvesting & Homogenization: Excise the cerebral cortex from male Wistar rats (~200 g) and immediately submerge in 10 mL of ice-cold Tris-citrate buffer (50 mM, pH 7.1)[3]. Homogenize using an Ultra-Turrax homogenizer. Why Ultra-Turrax? It provides uniform mechanical shearing without generating localized heat that denatures transmembrane proteins[3].

  • First Centrifugation: Centrifuge the homogenate at 20,000 × g for 10 minutes at 0–4 °C[3]. Discard the supernatant.

  • Endogenous Ligand Wash (Critical Step): Resuspend the pellet in 15 mL of fresh Tris-citrate buffer and repeat the centrifugation[3]. This washing procedure must be repeated twice. Validation Checkpoint: Failure to wash the membranes adequately leaves endogenous GABA in the preparation, which allosterically alters the affinity of the benzodiazepine site, leading to false-positive displacement curves.

  • Final Suspension: Resuspend the final pellet to a concentration of 2.0 mg of original tissue/mL in Tris-citrate buffer[3]. Store at -80 °C if not used immediately.

Phase 2: Competitive Radioligand Binding

Causality Note: We utilize[3H]-Flumazenil (an antagonist) rather than [3H]-Flunitrazepam (an agonist). Antagonist binding is less sensitive to the conformational state of the receptor, providing a more stable baseline for purely structural SAR evaluations[4].

  • Assay Assembly: In a 96-well deep-well plate, combine the following in a final volume of 0.5 mL per well[3][4]:

    • 50 µL of test compound (4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid) serially diluted in DMSO (final DMSO concentration ≤ 0.5%)[2].

    • 50 µL of [3H]-Flumazenil to achieve a final concentration of 0.3–0.5 nM[3].

    • 400 µL of the prepared rat cortical membrane suspension (100 µg membrane protein)[4].

  • Defining Non-Specific Binding (NSB): In parallel control wells, replace the test compound with 10 µM Diazepam[3][5]. Validation Checkpoint: 10 µM Diazepam is sufficient to saturate 100% of specific binding sites. If the radioactive counts in these wells exceed 20% of the total binding wells, the assay is invalid due to excessive lipid partitioning or filter trapping.

  • Incubation: Incubate the plate on an ice bath (0–4 °C) for 40 minutes to reach equilibrium[3]. Alternatively, depending on the kinetic requirements, incubation can be performed at 30 °C for 35 minutes[4].

Phase 3: Separation and Scintillation Counting
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a semiautomatic cell harvester[2][3].

  • Washing: Immediately rinse the filters twice with 4 mL of ice-cold Tris-citrate buffer to remove unbound radioligand[2].

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained tritium using a liquid scintillation counter[2].

Quantitative Data Interpretation & SAR Analysis

The raw counts per minute (CPM) are converted to specific binding by subtracting the NSB (Diazepam wells) from the total binding wells. The data is then subjected to non-linear regression analysis (e.g., GraphPad Prism) using a one-site competition model to derive the IC50, which is converted to the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation[2].

Table 1: Comparative Binding Affinities at the GABA_A (ω1) Receptor
Compound ScaffoldC-4 SubstitutionTarget Receptor Ki​ (nM)Pharmacological Implication
1H-pyrrolo[2,3-c]pyridine-5-carboxylateHydrogen (-H)GABA_A (ω1)~70 nMHigh-affinity partial agonist; fits within the binding pocket.
4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid Methyl (-CH3) GABA_A (ω1) > 10,000 nM Complete loss of affinity; steric clash with receptor wall.
β-carboline-3-carboxylateMethyl (-CH3)GABA_A (ω1)~15 nMRetains high affinity; pocket accommodates β-carboline topology.

Application Scientist Insight: The data clearly demonstrates that the 4-methyl substitution on the 6-azaindole core acts as a steric shield against the benzodiazepine receptor[1]. This is a highly desirable trait when developing compounds for systemic administration where CNS depression is an unwanted side effect. By utilizing 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid as a starting fragment, drug developers can build potent kinase inhibitors (leveraging the hydrogen-bonding capacity of the pyrrolopyridine hinge-binder) without the risk of sedative off-target effects.

References

  • Mouloud Dekhane, Pierre Potier, Robert H. Dodd. A Practical Synthesis of 1H-Pyrrolo(2,3-c)pyridine-5-carboxylic Acid Derivatives from Pyrrole-2-carboxaldehydes. ResearchGate. 1

  • Benchchem. Application Note: Radioligand Binding Assay for 3',6-Dinitroflavone at the GABAA Receptor Benzodiazepine Site. Benchchem Protocols. 5

  • National Institutes of Health (NIH) / PMC. Ester to amide substitution improves selectivity, efficacy and kinetic behavior of a benzodiazepine positive modulator of GABAA receptors containing the α5 subunit. PMC. 2

  • American Chemical Society (ACS). Structure−Activity Relationships and Molecular Modeling Analysis of Flavonoids Binding to the Benzodiazepine Site of the Rat Brain GABAA Receptor Complex. Journal of Medicinal Chemistry. 3

  • ResearchGate. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

Introduction & Strategic Overview The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiprolifer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiproliferative agents, and therapeutics for neurological disorders [1]. The inherent molecular polarity and hydrogen-bonding capacity of the azaindole core allow it to effectively mimic purines and interact with ATP-binding sites.

The compound 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS: 1416440-15-7) serves as a critical advanced building block. Synthesizing substituted 6-azaindoles often presents regiochemical challenges. The most robust and preparatively useful strategy for 5-carboxylate derivatives relies on the construction of the pyridine ring onto a pre-formed pyrrole core, a methodology pioneered by Dekhane, Potier, and Dodd [2].

This protocol adapts the classical titanium(IV) chloride-mediated cyclization of an amino acetal intermediate. By utilizing a 3-methyl-substituted pyrrole precursor, the regiochemistry of the final 4-methyl-6-azaindole is strictly controlled. The tosyl (Ts) protecting group on the pyrrole nitrogen is mechanistically crucial: it withdraws electron density, preventing undesired side reactions and directing the electrophilic aromatic substitution required for ring closure [2].

Mechanistic Workflow

SynthesisWorkflow SM 3-Methyl-1-tosylpyrrole- 2-carboxaldehyde Step1 Step 1: Condensation & Reduction (NaBH4) SM->Step1 Reagent Ethyl α-amino-β,β- diethoxypropionate Reagent->Step1 Intermediate Amino Acetal Intermediate Step1->Intermediate Step2 Step 2: Cyclization (TiCl4, CH2Cl2) Intermediate->Step2 Azaindole N-Tosyl-4-methyl- azaindole ester Step2->Azaindole Step3 Step 3: Hydrolysis & Detosylation (NaOH) Azaindole->Step3 Product 4-Methyl-1H-pyrrolo[2,3-c] pyridine-5-carboxylic acid Step3->Product

Workflow for the synthesis of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and thermodynamic conditions optimized for the three-stage synthesis.

Reaction StageKey ReagentsEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Reductive Amination Amino acetal / NaBH₄1.1 / 2.0EtOH0 to 251280 - 85%
2. TiCl₄ Cyclization TiCl₄4.0CH₂Cl₂25465 - 70%
3. Global Deprotection 2M NaOH (aq)5.0EtOH/H₂O80 (Reflux)2> 90%

Step-by-Step Experimental Protocol

Stage 1: Preparation of the Amino Acetal Intermediate

Causality: The condensation of the aldehyde with ethyl α-amino-β,β-diethoxypropionate installs the requisite carbon framework. Subsequent reduction with sodium borohydride (NaBH₄) prevents premature hydrolysis and prepares the flexible tether for cyclization [2].

  • Imine Formation: To a stirred solution of 3-methyl-1-(p-toluenesulfonyl)pyrrole-2-carboxaldehyde (10.0 mmol) in anhydrous ethanol (30 mL), add ethyl α-amino-β,β-diethoxypropionate (11.0 mmol).

  • Stirring: Allow the reaction mixture to stir at room temperature for 4 hours under an inert argon atmosphere to ensure complete imine formation.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium borohydride (20.0 mmol) in small portions to manage the exothermic release of hydrogen gas.

  • Completion: Remove the ice bath and stir for an additional 8 hours at room temperature.

  • Workup: Quench the reaction carefully with water (10 mL). Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude amino acetal intermediate.

Stage 2: Lewis Acid-Mediated Cyclization

Causality: Titanium(IV) chloride (TiCl₄) acts as a potent Lewis acid, coordinating with the diethoxy acetal to generate a highly reactive oxonium/carbocation species. This triggers an intramolecular electrophilic aromatic substitution at the C3 position of the pyrrole ring, followed by the elimination of ethanol to establish the aromatic pyridine system [2].

  • Preparation: Dissolve the crude amino acetal intermediate (~8.5 mmol) in anhydrous dichloromethane (50 mL) under a strict argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add a 1.0 M solution of TiCl₄ in DCM (34.0 mmol, 4.0 equiv) dropwise via syringe. The solution will typically darken immediately.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ (100 mL) to neutralize the Lewis acid. Note: Vigorous bubbling and the precipitation of titanium dioxide (TiO₂) will occur.

  • Extraction: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Extract the filtrate with DCM (3 × 30 mL). Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash column chromatography to isolate the ethyl 4-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.

Stage 3: Global Deprotection (Saponification and Detosylation)

Causality: The strongly basic conditions and elevated temperatures simultaneously hydrolyze the ethyl ester to the corresponding carboxylic acid and cleave the N-tosyl sulfonamide bond, liberating the free 6-azaindole [3].

  • Reaction Setup: Suspend the protected azaindole ester (5.0 mmol) in a mixture of ethanol (15 mL) and 2M aqueous NaOH (12.5 mL, 25.0 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. The suspension should become a clear solution as the hydrolysis proceeds.

  • Solvent Removal: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water (10 mL) and cool to 0 °C. Slowly acidify the solution using 1M HCl until the pH reaches approximately 4.0. The product, 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid , will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 5 mL) and a small amount of cold diethyl ether, and dry in a vacuum desiccator overnight.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Dekhane, M., Potier, P., & Dodd, R. H. (1993). A practical synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives from pyrrole-2-carboxaldehydes. Tetrahedron, 49(36), 8139-8146.
  • Foloppe, N., et al. (2013). Development of DANDYs, New 3,5-Diaryl-7-azaindoles Demonstrating Potent DYRK1A Kinase Inhibitory Activity. Journal of Medicinal Chemistry.
Application

Application Notes and Protocols for the Dissolution of 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic Acid in Cell Culture Assays

Introduction 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound of interest in drug discovery and chemical biology. Accurate and reproducible in vitro cell-based assays are fundamental to und...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound of interest in drug discovery and chemical biology. Accurate and reproducible in vitro cell-based assays are fundamental to understanding its biological activity. A critical, and often overlooked, step in ensuring the quality of experimental data is the proper dissolution of the test compound. Inadequate dissolution can lead to inaccurate compound concentrations, precipitation in culture media, and consequently, misleading biological results.

This guide provides a detailed, experience-driven approach to the solubilization of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid for cell culture applications. We will explore the scientific principles behind solvent selection and provide step-by-step protocols for both a primary and an alternative dissolution method. The causality behind each experimental choice is explained to empower researchers to troubleshoot and adapt these methods as needed.

Physicochemical Properties and Solvent Selection Rationale

The structure of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, featuring a pyrrolopyridine core and a carboxylic acid group, dictates its solubility profile. The carboxylic acid moiety suggests that its aqueous solubility will be pH-dependent. In its protonated form (at acidic to neutral pH), the compound is likely to be less soluble in water. Conversely, in its deprotonated (salt) form at basic pH, the solubility is expected to increase significantly.

For most in vitro applications, preparing a high-concentration stock solution in an organic solvent is the most practical approach. This allows for minimal solvent addition to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.

Table 1: Properties of Recommended Solvents for In Vitro Assays

SolventTypeKey CharacteristicsRecommended Final Concentration in Media
Dimethyl Sulfoxide (DMSO) Dipolar AproticExcellent solubilizing power for a wide range of organic compounds. Miscible with water and cell culture media.Typically ≤ 0.1% to 0.5% (v/v)[1]
Ethanol (EtOH) ProticBiocompatible at low concentrations. Can be a good solvent for moderately polar compounds.≤ 0.5% (v/v)
Phosphate-Buffered Saline (PBS) Aqueous BufferUsed for diluting stock solutions or for compounds with sufficient aqueous solubility.N/A

For 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its strong solubilizing capacity for heterocyclic compounds.[1][2]

Primary Dissolution Protocol: High-Concentration Stock in DMSO

This protocol is the standard starting point for most cell culture experiments. The objective is to create a high-concentration, sterile-filtered stock solution that can be serially diluted into the cell culture medium.

Materials
  • 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator or 37°C water bath

  • Sterile 0.22 µm syringe filters

Step-by-Step Methodology
  • Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 176.17 g/mol , you would need: Mass (mg) = 0.010 mol/L * 0.001 L * 176.17 g/mol * 1000 mg/g = 1.76 mg

  • Weighing the Compound: Accurately weigh 1.76 mg of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid and place it into a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of sterile DMSO to the tube containing the compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[1][3] Be cautious with warming, as it can degrade some compounds.

  • Sterile Filtration: For long-term storage and to prevent contamination of cell cultures, it is advisable to sterile-filter the stock solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, light-protected vial.

  • Storage: Store the stock solution at -20°C or -80°C. For compounds in DMSO, storage at -80°C is generally preferred to minimize the risk of precipitation upon repeated freeze-thaw cycles.[4]

  • Preparing Working Solutions:

    • Thaw the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentration for your experiment.

    • Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line, typically below 0.1% to 0.5%. [1] For example, a 1:1000 dilution of a DMSO stock solution results in a final DMSO concentration of 0.1%.

Workflow for DMSO-Based Dissolution

A Weigh Compound Powder B Add Sterile DMSO A->B C Vortex / Sonicate B->C D Visually Inspect for Complete Dissolution C->D E Sterile Filter (0.22 µm) D->E Yes H Incomplete Dissolution D->H No F Store at -20°C / -80°C E->F G Prepare Working Dilutions in Culture Medium F->G Start Start with 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid CheckDMSO Attempt Dissolution in DMSO Start->CheckDMSO SuccessDMSO Successful Dissolution (Primary Protocol) CheckDMSO->SuccessDMSO Yes FailDMSO Poor Solubility or Precipitation CheckDMSO->FailDMSO No TrypH Use pH-Mediated Aqueous Dissolution (Alternative Protocol) FailDMSO->TrypH

Caption: Solvent Selection Logic

Trustworthiness and Self-Validation

  • Solubility Testing: Before preparing a large batch of stock solution, it is prudent to perform a small-scale solubility test. Start with a small, known amount of the compound and add incremental volumes of the chosen solvent to determine the approximate solubility limit. [3]* Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation or cloudiness before adding them to your cells. Precipitation can occur when a DMSO stock is diluted into an aqueous medium.

  • Solvent Control: In every cell-based assay, include a "vehicle control" group. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media) as the experimental groups to account for any effects of the solvent itself on cell viability and function.

Conclusion

The successful dissolution of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is paramount for obtaining reliable and reproducible data in cell culture assays. The primary, recommended method involves the use of DMSO to create a high-concentration stock solution, ensuring the final in-culture concentration of DMSO remains below cytotoxic levels. Should solubility challenges arise, a pH-mediated dissolution strategy provides a robust alternative. By understanding the chemical principles behind these protocols and incorporating appropriate controls, researchers can confidently prepare this compound for in vitro evaluation.

References

  • Sofu, K., et al. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Chemical Communications, 53(24), 3462-3465. Retrieved from [Link]

  • Eurofins. (2016, December 15). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Retrieved from [Link]

  • Aires, L. P., et al. (2018). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Brazilian Dental Journal, 29(6), 569-573. Retrieved from [Link]

  • Fukaya, Y., et al. (2021). Essential Requirements of Biocompatible Cellulose Solvents. ACS Sustainable Chemistry & Engineering, 9(35), 11727-11734. Retrieved from [Link]

  • Takahashi, H., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 553. Retrieved from [Link]

  • Westhuyzen, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Method

Application Note: 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that can simultaneously anchor to the conserved ATP-binding pocket and project functional groups into variable regions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can simultaneously anchor to the conserved ATP-binding pocket and project functional groups into variable regions for target specificity. 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid represents a highly privileged, multi-vector building block for this purpose. This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing this 6-azaindole derivative in the high-throughput design of next-generation kinase inhibitors.

Mechanistic Rationale: The 6-Azaindole Advantage

The architectural design of this scaffold is not arbitrary; every functional group serves a distinct biophysical or synthetic purpose.

  • The 6-Azaindole Core (Hinge-Binding): Pyrrolo[2,3-c]pyridines (6-azaindoles) are highly promising nitrogen-containing heterocyclic pharmacophores widely used in the development of kinase inhibitors[1]. Biostructural analysis reveals that the nitrogen atoms of the azaindole form bidentate hydrogen bonds with the hinge region of the protein kinase, perfectly mimicking the binding pattern of the adenine moiety of natural ATP[2].

  • The 4-Methyl Substituent (Conformational Control): The introduction of a methyl group at the C4 position serves a dual causality. First, it acts as a steric shield that restricts the rotation of the adjacent C5-amide bond, locking the molecule into a bioactive conformation and minimizing the entropic penalty upon target binding. Second, it can directly engage in van der Waals interactions with hydrophobic gatekeeper residues, a strategy successfully employed in the optimization of 6-azaindole screening hits for kinases like DYRK1A[3].

  • The 5-Carboxylic Acid (Diversification Vector): Positioned adjacent to the 4-methyl group, the 5-carboxylic acid provides a highly reactive synthetic handle. By converting this acid into a library of amides, medicinal chemists can systematically probe the solvent-exposed channel or the ribose pocket to drive target selectivity.

BindingMode A 6-Azaindole Core (N1 & N6) B Hinge Region (Hydrogen Bonding) A->B Mimics ATP Adenine C 4-Methyl Group D Gatekeeper Residue (Hydrophobic Pocket) C->D Steric Clash Prevention / Conformational Lock E 5-Carboxylic Acid (Amide Vector) C->E Restricts Amide Rotation F Solvent Channel / Ribose Pocket E->F Affinity & Selectivity Diversification

Fig 1. Structural mapping of the 4-methyl-6-azaindole-5-carboxylic acid scaffold in kinase pockets.

Quantitative Data Presentation: Representative SAR

To illustrate the utility of the 5-carboxylic acid vector, the following table summarizes representative Structure-Activity Relationship (SAR) data. By varying the amine coupled to the scaffold, significant shifts in kinase selectivity can be achieved.

Compound IDC5-Amide Substituent (R-Group)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Fold
CMP-01 Methylamine125.0450.03.6x
CMP-02 Cyclopropylamine45.2890.019.7x
CMP-03 4-Fluoroaniline12.5>10,000>800x
CMP-04 1-Methylpiperazine310.01,200.03.8x
CMP-05 (S)-3-Aminopyrrolidine8.45,400.0642x

Note: Data is representative of typical 6-azaindole optimization trajectories demonstrating how solvent-channel probing drives selectivity.

Experimental Protocols

Protocol A: Parallel Amide Library Synthesis

Causality & Rationale: The C5-carboxylic acid is sterically hindered by the adjacent C4-methyl group. Standard coupling reagents (e.g., EDC/NHS) often suffer from low yields in this context. We utilize HATU, which generates a highly reactive HOAt ester intermediate capable of overcoming this steric barrier. DIPEA is used as the base to ensure the carboxylic acid is fully deprotonated without causing racemization of chiral amine inputs.

Step-by-Step Methodology:

  • Preparation: In a 4 mL glass vial, dissolve 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (0.1 mmol, 1.0 eq) in anhydrous DMF (1.0 mL).

  • Activation: Add DIPEA (0.3 mmol, 3.0 eq) followed by HATU (0.12 mmol, 1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (0.12 mmol, 1.2 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation (In-Process QC): Quench a 5 µL aliquot into 100 µL of methanol and analyze via LC-MS.

    • Diagnostic check: The disappearance of the scaffold mass [M+H]⁺ 177 and the presence of the product mass validates the reaction. If the HOAt ester intermediate is observed without product formation, the amine nucleophilicity is the limiting factor, prompting the addition of a catalytic amount of DMAP (0.01 eq).

  • Workup: Dilute the reaction with EtOAc (5 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 5 mL) and brine (5 mL) to remove DMF and HATU byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC.

Protocol B: Orthogonal Validation via ADP-Glo™ Kinase Assay

Causality & Rationale: To evaluate the synthesized library, we employ a universal ADP-detection assay. Because this assay directly quantifies the ADP formed during the kinase reaction, it is entirely decoupled from the specific peptide substrate sequence. This allows the exact same protocol to be used across a broad panel of kinases during selectivity profiling.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 1 µL of the synthesized inhibitor (titrated from 10 µM to 0.1 nM in 3-fold dilutions in 1% DMSO) into a 384-well white microplate.

  • Kinase Reaction: Add 2 µL of the target kinase/peptide substrate mixture in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 2 µL of ultra-pure ATP (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Self-Validation (Assay QC):

    • Baseline: Include a 'No-Enzyme Control' to establish the background luminescence.

    • Dynamic Range: Include a 'Reference Inhibitor Control' (e.g., Staurosporine) to validate assay sensitivity.

    • Statistical Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 must be achieved to validate the run and ensure trustworthiness of the IC₅₀ data.

Workflow S1 Step 1: Scaffold Activation HATU / DIPEA in DMF S2 Step 2: Amide Diversification Primary/Secondary Amines S1->S2 S3 Step 3: High-Throughput QC LC-MS & Purification S2->S3 S4 Step 4: Orthogonal Validation ADP-Glo Kinase Assay S3->S4

Fig 2. High-throughput synthesis and screening workflow for 6-azaindole kinase inhibitor libraries.

Sources

Application

Application Note: HPLC Method Development and Validation for 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic Acid

Introduction & Chemical Profiling The compound 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid (CAS: 1416440-15-7) is a complex azaindole derivative frequently utilized as a building block in pharmaceutical drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid (CAS: 1416440-15-7) is a complex azaindole derivative frequently utilized as a building block in pharmaceutical drug discovery[1]. From a chromatographic perspective, this molecule presents a significant analytical challenge due to its amphoteric nature. It contains two highly reactive functional groups:

  • An acidic carboxylic acid moiety at the 5-position (estimated pKa ~3.5).

  • A basic pyrrolo-pyridine (azaindole) nitrogen network (estimated pKa ~5.5).

Because it possesses both acidic and basic centers, the molecule exists as a highly polar zwitterion at neutral pH, leading to poor retention and erratic peak shapes on traditional Reversed-Phase (RP) columns[2]. Developing a robust assay requires a deep understanding of ionization causality and the strategic application of ion-pairing mechanisms.

Method Development Rationale (Causality & Logic)

Buffer and pH Causality

When analyzing zwitterionic compounds, the most critical variable controlling retention is the mobile phase pH[3]. If the pH is not strictly controlled, the molecule oscillates between ionization states, causing split peaks or severe peak tailing.

According to chromatographic principles established for amphoteric compounds, operating at a pH of 2.0–3.0 effectively suppresses the ionization of the carboxylic acid, rendering it neutral and increasing the molecule's overall hydrophobicity[4]. To achieve this, we utilize 0.1% Trifluoroacetic acid (TFA) in water, which brings the mobile phase pH to approximately 2.0[5].

The Ion-Pairing Mechanism

While a low pH suppresses the carboxylic acid, it simultaneously forces the basic pyridine nitrogen into a fully protonated (cationic) state. Unshielded cations interact aggressively with residual, unreacted silanol groups (-Si-OH) on the silica matrix of the HPLC column, which is the primary cause of peak tailing[5].

TFA acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion electrostatically pairs with the protonated azaindole nitrogen. This pairing masks the positive charge, creating a neutral, hydrophobic complex that partitions cleanly into the C18 stationary phase, resulting in sharp, symmetrical peaks[3].

Detector Selection

TFA has significant UV absorbance at wavelengths below 220 nm, which can cause severe baseline drift during gradient elution[3]. Fortunately, the conjugated aromatic system of the azaindole core provides a strong chromophore at 254 nm , allowing for high-sensitivity detection well above the UV cut-off of the buffer.

MethodLogic A Target: 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid (Amphoteric Zwitterion) B Low pH (< 3.0) 0.1% TFA A->B C Mid pH (5.0 - 7.0) Ammonium Acetate A->C D High pH (> 9.0) Ammonium Bicarbonate A->D E -COOH Suppressed -NH+ Ion-Paired (Optimal RP-HPLC) B->E F Zwitterion (+/-) (Requires HILIC) C->F G -COO- Ionized (Poor Retention) D->G

Logic tree for mobile phase pH selection based on zwitterionic ionization states.

Experimental Protocols & Methodologies

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The integrated System Suitability Test (SST) acts as a mechanical gatekeeper; if the ion-pairing mechanism fails or the column degrades, the system halts automatically.

Reagents and Materials
  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v). Add 1.0 mL of LC-MS grade TFA to 1000 mL of water. Degas by sonication for 10 minutes.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v). Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Degas.

  • Sample Diluent: 95% Mobile Phase A / 5% Mobile Phase B. (Matching the initial gradient conditions prevents solvent-shock and peak distortion).

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid standard.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 8 mL of Sample Diluent.

  • Sonication: Sonicate for 5 minutes to ensure the crystalline lattice is fully disrupted and dissolved. Make up to the mark with Diluent (Yields 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent (Yields 100 µg/mL).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Chromatographic Conditions

Table 1: HPLC Instrument Setup

ParameterSpecificationRationale
Column Polar-embedded C18, 150 x 4.6 mm, 3.5 µmPolar-embedded groups shield residual silanols from the basic azaindole nitrogen[5].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°CStabilizes retention times against ambient laboratory fluctuations.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise.
Detection UV at 254 nmAvoids TFA baseline drift (<220 nm) while capturing the azaindole chromophore[3].

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold (Isocratic)
2.0955Analyte focusing
10.04060Linear gradient elution
12.01090Column wash
14.01090Column wash
14.1955Re-equilibration
20.0955End of run

System Suitability & Self-Validation

A method is only as reliable as its internal controls. Before analyzing unknown samples, the system must prove that the ion-pairing mechanism is actively suppressing secondary silanol interactions.

Causality Check: If the Tailing Factor ( Tf​ ) exceeds 1.5, it is a direct diagnostic indicator that the TFA concentration is insufficient, the mobile phase pH has drifted, or the column's end-capping has degraded. The sequence must be halted.

Workflow S1 1. Sample Prep (Diluent: Initial Mobile Phase) S2 2. Column Equilibration (>10 Column Volumes) S1->S2 S3 3. System Suitability (Self-Validation Check) S2->S3 Fail Tailing > 1.5 (Halt & Flush) S3->Fail Fail Pass Tailing ≤ 1.5 (Proceed to Analysis) S3->Pass Pass S4 4. Gradient Elution (0.1% TFA / ACN) Pass->S4

Experimental workflow integrating self-validating system suitability checks.

Table 3: System Suitability Specifications (n=5 injections)

ParameterAcceptance CriteriaDiagnostic Implication
Retention Time (RT) ~7.8 min ± 0.2Confirms proper hydrophobic partitioning and pump accuracy.
Tailing Factor ( Tf​ ) ≤ 1.5Validates successful ion-pairing and suppression of silanol interactions.
Theoretical Plates (N) > 5,000Confirms column bed integrity and optimal packing efficiency.
Area %RSD ≤ 2.0%Ensures autosampler injection precision and sample stability.

Method Validation Summary

Upon successful system suitability, the method demonstrates robust validation parameters suitable for pharmaceutical quality control and drug development workflows.

Table 4: Representative Validation Data

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 µg/mL to 200 µg/mL R2 ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise ≥ 10:1
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Method Precision (Intra-day) 0.8% RSD≤ 2.0% RSD

References

  • [1416440-15-7 | 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid] - BLD Pharm
  • [Effect of Buffer on HPLC Separ
  • [HPLC Tips & Tricks: Mobile Phase Prepar
  • [HPLC method dev strategies for Zwitterions] - Chrom
  • [A Guide to HPLC and LC-MS Buffer Selection] - HPLC.eu (ACE Guide)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 6-azaindole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 6-azaindole derivatives. Building the pyrrolo[2,3-c]pyridine core is notoriously challenging due to competing side reactions and the electron-deficient nature of the pyridine ring.

Below, we detail a highly optimized, three-step synthetic strategy starting from a functionalized nitropyridine, addressing the mechanistic causality behind common failures.

Mechanistic Workflow & Strategy

To synthesize 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid , the most robust approach relies on the Bartoli heteroannulation of a 2-chloro-3-nitropyridine derivative, followed by controlled dehalogenation and rigorous nitrile hydrolysis.

Synthesis SM 2-Chloro-4-methyl-5-cyano- 3-nitropyridine Int1 7-Chloro-4-methyl-5-cyano- 1H-pyrrolo[2,3-c]pyridine SM->Int1 1. VinylMgBr (4 eq) THF, -78°C Int2 4-Methyl-5-cyano- 1H-pyrrolo[2,3-c]pyridine Int1->Int2 2. H2, Pd/C MeOH, TEA Prod 4-Methyl-1H-pyrrolo[2,3-c] pyridine-5-carboxylic acid Int2->Prod 3. 6M NaOH Reflux, 24h

Synthetic workflow for 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid via Bartoli reaction.

Troubleshooting FAQs (The "Why" and "How")

Q1: My Bartoli heteroannulation yield is stuck below 15%, and I am seeing massive tar formation. How can I drive the cyclization of the 6-azaindole core? Causality & Solution: The Bartoli reaction mechanism requires exactly three equivalents of vinylmagnesium bromide: the first attacks the nitro group, the second forms the nitroso intermediate, and the third drives the [3,3]-sigmatropic rearrangement to form the pyrrole ring. If your yield is low, it is likely due to competitive reduction of the nitro group or polymerization of the Grignard reagent. To optimize this, you must use a precursor with a halogen at the ortho position (e.g., 2-chloro). According to authoritative studies on azaindole synthesis, a halogen atom at the position alpha to the pyridine nitrogen sterically twists the nitro group out of coplanarity, accelerating the initial Grignard attack and drastically improving the yield1[1]. Furthermore, using 4.0 equivalents of Grignard (to account for adventitious moisture) and employing a 1:1 THF/Toluene co-solvent system stabilizes the magnesium intermediates, preventing tarring 2[2].

Q2: During the dehalogenation step (removal of the 7-chloro group), I am observing over-reduction and loss of aromaticity in the pyrrole ring. How do I prevent this? Causality & Solution: 6-Azaindoles are highly susceptible to partial reduction under high H₂ pressure or when exposed to highly active palladium catalysts in acidic media (the HCl generated during dechlorination lowers the pH). To prevent this, the reaction must be run strictly at 1 atmosphere of H₂. More importantly, you must add exactly 1.1 equivalents of triethylamine (TEA). The TEA neutralizes the generated HCl, keeping the reaction slightly basic, which poisons the catalyst just enough to prevent the reduction of the electron-rich pyrrole double bond while allowing the C-Cl bond to cleave.

Q3: The final nitrile hydrolysis stalls at the primary amide stage. How can I force complete conversion to the carboxylic acid? Causality & Solution: Hydrolysis of cyano groups on electron-deficient azaindoles often stalls at the amide intermediate because the expulsion of the ammonia leaving group requires a high activation energy. Mild basic conditions (e.g., 1M NaOH at 60 °C) are insufficient. You must use harsh basic conditions: 6M NaOH in a sealed vessel at 110 °C for 24 hours. The sealed tube prevents the loss of solvent and provides the necessary thermal energy to drive the equilibrium toward the carboxylate salt.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the critical Bartoli ring-closing step (Step 1), demonstrating the causality between reagent equivalents, solvent choice, and final yield.

EntryVinylMgBr (Equivalents)Solvent SystemTemperature ProfileIsolated Yield (%)IPC Observation (LC-MS)
12.0THF-78 °C to RT< 5%Unreacted SM, trapped nitroso intermediate
23.0THF-78 °C to -20 °C25%Complete SM consumption, high polymeric impurities
34.0THF-78 °C to -20 °C42%Clean conversion to desired azaindole
4 4.0 THF/Toluene (1:1) -78 °C to -20 °C 55% Optimal kinetic profile, minimal tar formation

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. By strictly adhering to the In-Process Controls (IPCs), you ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Synthesis of 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile
  • Setup: Flame-dry a 500 mL 3-neck flask under argon. Add 2-chloro-4-methyl-5-cyano-3-nitropyridine (10.0 g, 50.6 mmol) and dissolve in a mixture of anhydrous THF (100 mL) and anhydrous Toluene (100 mL).

  • Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add vinylmagnesium bromide (1.0 M in THF, 202.4 mL, 202.4 mmol, 4.0 eq) over 45 minutes, maintaining the internal temperature below -70 °C. The solution will turn deep red/brown.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to -20 °C over 2 hours.

  • IPC (Self-Validation): Quench a 50 µL aliquot into saturated aqueous NH₄Cl and extract with EtOAc. LC-MS must show the complete disappearance of the starting material (m/z 198) and the appearance of the product mass (m/z 192 [M+H]⁺).

  • Workup: Quench the bulk reaction by slowly pouring it into vigorously stirred saturated aqueous NH₄Cl (300 mL) at 0 °C. Extract with EtOAc (3 x 200 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 3:1) to yield the product as a pale yellow solid.

Step 2: Catalytic Hydrogenolysis (Dechlorination)
  • Setup: In a 250 mL hydrogenation flask, dissolve the intermediate from Step 1 (5.0 g, 26.1 mmol) in methanol (100 mL).

  • Additives: Add triethylamine (4.0 mL, 28.7 mmol, 1.1 eq) and 10% Pd/C (0.5 g, 10 wt%).

  • Reaction: Purge the flask with argon (3x), then with hydrogen gas (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • IPC (Self-Validation): Analyze an aliquot via LC-MS. The isotopic chlorine cluster (m/z 192/194) must be completely replaced by a single peak at m/z 158 [M+H]⁺. If the mass 160 appears, over-reduction is occurring; stop the reaction immediately.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol and concentrate the filtrate in vacuo to yield 4-Methyl-5-cyano-1H-pyrrolo[2,3-c]pyridine .

Step 3: Base-Promoted Nitrile Hydrolysis
  • Setup: Place the nitrile intermediate (3.0 g, 19.1 mmol) in a heavy-walled pressure tube.

  • Reaction: Add 6M aqueous NaOH (30 mL) and ethanol (10 mL) to aid solubility. Seal the tube tightly.

  • Heating: Heat the mixture in an oil bath at 110 °C for 24 hours.

  • IPC (Self-Validation): Cool to room temperature and analyze by LC-MS. The nitrile (m/z 158) and the primary amide intermediate (m/z 176) must be fully consumed, showing only the carboxylate mass (m/z 177 [M+H]⁺).

  • Workup: Transfer the mixture to a beaker, cool to 0 °C, and slowly acidify with concentrated HCl until the pH reaches 3.5–4.0 (the isoelectric point). The product will precipitate as a fine solid. Filter, wash with cold water, and dry under high vacuum to afford pure 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid .

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024.
  • Zhang, Z. et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2002.

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance in 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic Acid Coupling Reactions

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with amide bond formation in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with amide bond formation involving the sterically hindered 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid. Our goal is to provide a logical, in-depth framework for troubleshooting and optimizing these challenging coupling reactions, moving from simple adjustments to advanced protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles behind the difficulties encountered when coupling this specific heterocyclic carboxylic acid.

Q1: Why is my amide coupling reaction with 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid failing or giving low yields?

A: The primary reason for poor reactivity is a phenomenon known as steric hindrance.[1] The molecular architecture of your starting material places a methyl group on the 4-position of the pyrrolopyridine ring, immediately adjacent to the carboxylic acid at the 5-position. This proximity creates a crowded environment around the carboxylic acid's carbonyl carbon. During the coupling reaction, this methyl group physically obstructs the approach of both the activating agent and the incoming amine, significantly slowing down or preventing the formation of the desired amide bond.[1]

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_basics Step 1: Verify Basics - Reagent Purity & Stoichiometry - Anhydrous Solvent - Inert Atmosphere start->check_basics optimize Step 2: Optimize Conditions - Increase Reaction Time (4-24h) - Gently Increase Temperature (RT to 40-50°C) - Increase Reagent Equivalents (1.5-2.0x) check_basics->optimize eval1 Sufficient Yield? optimize->eval1 advanced_reagents Step 3: Use High-Potency Reagents (Uronium or Phosphonium Salts) - HATU, HBTU - PyBOP, PyAOP eval1->advanced_reagents No success Success: Product Formed eval1->success Yes eval2 Sufficient Yield? advanced_reagents->eval2 acyl_fluoride Step 4: Acyl Fluoride Strategy (For Extreme Hindrance) - Use PyFluor or BTFFH - Forms small, highly reactive intermediate eval2->acyl_fluoride No eval2->success Yes acyl_fluoride->success fail Consult Specialist Acyl_Fluoride_Advantage cluster_standard Standard Activation (e.g., HATU) cluster_fluoride Acyl Fluoride Strategy Acid_HATU Hindered Acid + Bulky HATU Active_Ester Bulky OAt-Active Ester Acid_HATU->Active_Ester Slow Activation Product_HATU Amide Product Active_Ester->Product_HATU Slow Coupling Amine_HATU Amine Amine_HATU->Product_HATU Slow Coupling Acid_Fluoride Hindered Acid + Fluorinating Agent Acyl_Fluoride_Int Small, Reactive Acyl Fluoride Acid_Fluoride->Acyl_Fluoride_Int Fast Activation Product_Fluoride Amide Product Acyl_Fluoride_Int->Product_Fluoride Fast Coupling Amine_Fluoride Amine Amine_Fluoride->Product_Fluoride Fast Coupling

Sources

Troubleshooting

Improving LC-MS peak resolution for 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid impurities

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving and quantifying impurities of 4-Methyl-1H-pyrrolo[2,3-C]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving and quantifying impurities of 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid .

Because this active pharmaceutical ingredient (API) framework is highly amphoteric—containing a basic pyridine nitrogen, a weakly acidic pyrrole nitrogen, and an acidic carboxylic acid—it presents unique chromatographic challenges. Standard reversed-phase methodologies often yield severe peak tailing, signal suppression, and co-elution of closely related positional isomers. This guide provides field-validated, mechanistic solutions to these specific LC-MS bottlenecks.

Diagnostic Workflow

G Start Analyze Compound Properties (Amphoteric: pKa ~4.5 & ~6.5) IsomerCheck Co-eluting Positional Isomers? Start->IsomerCheck PFP Implement PFP Column (Orthogonal Selectivity) IsomerCheck->PFP Yes C18 Retain C18 / CSH Column IsomerCheck->C18 No TailingCheck Severe Peak Tailing Observed? PFP->TailingCheck C18->TailingCheck pH Optimize Mobile Phase pH (Volatile Buffers: pH 3.0 or 9.0) TailingCheck->pH Yes MSCheck Adequate MS Sensitivity? TailingCheck->MSCheck No pH->MSCheck Deriv ESI+ Mode or AMPP Derivatization MSCheck->Deriv No Success System Suitability Achieved (Rs > 1.5, Tailing < 1.2) MSCheck->Success Yes Deriv->Success

Fig 1: Diagnostic workflow for resolving amphoteric pyrrolopyridine isomers in LC-MS.

FAQ 1: Column Chemistry & Selectivity

Q: Why are the positional isomers of 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid co-eluting on my standard C18 column, and how can I resolve them?

The Causality: Standard C18 stationary phases separate analytes primarily based on dispersive, hydrophobic interactions. Positional isomers of pyrrolopyridines (e.g., migration of the methyl group to the 2- or 3-position) possess nearly identical hydrophobicities and molecular volumes, rendering C18 columns ineffective for baseline resolution.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The introduction of fluorine groups into the stationary phase causes significant changes in solute-stationary phase interactions[1]. PFP columns provide an orthogonal separation mechanism to C18 chemistries by leveraging π−π interactions, dipole-dipole interactions, hydrogen bonding, and enhanced steric recognition[2][3]. This multi-modal retention mechanism is highly sensitive to the spatial arrangement of polar moieties on rigid aromatic ring systems, making it the ideal choice for separating positional isomers of halogenated and polar aromatic compounds[1][3].

Self-Validating Protocol: PFP Isomer Screening

  • Column Selection: Install a high-efficiency PFP column (e.g., 1.8 µm or 2.7 µm core-shell particle size to maximize theoretical plates)[2][3].

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.0 with formic acid).

    • Phase B: Acetonitrile (or Methanol to enhance π−π interactions).

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 15 minutes. Shallow gradients maximize the subtle selectivity differences between isomers.

  • Validation Check: Calculate the resolution ( Rs​ ) between the main API peak and the closest eluting isomer. The system is validated for quantitative use only when Rs​≥1.5 .

FAQ 2: Mobile Phase & pH Optimization

Q: I am experiencing severe peak tailing and retention time shifts. How should I optimize the mobile phase for this amphoteric compound?

The Causality: Amphoteric compounds contain both acidic and basic functional groups, meaning they can carry positive, negative, or dual charges depending on the pH of the environment[4]. The pKa of the mobile phase is critical; if the pH is near the pKa of the analyte's functional groups, the compound exists in multiple ionization states simultaneously, leading to split peaks, broad bands, and severe tailing[4][5]. Furthermore, the basic pyridine nitrogen strongly interacts with residual acidic silanols on the silica support at mid-range pH values.

The Solution: You must apply the "2 pH Rule": buffer the mobile phase at least 2 pH units above or below the pKa of the ionizable groups to ensure the molecule is driven into a single, uniform ionization state[5]. Because the unified pH of mixed aqueous-organic mobile phases shifts dynamically during a gradient, using a strong, volatile buffer is mandatory for LC-MS[6].

Table 1: Effect of Mobile Phase pH on Pyrrolopyridine Peak Dynamics

Mobile Phase pHPyridine State (pKa ~6)Carboxyl State (pKa ~4)Net ChargeChromatographic EffectPreferred MS Mode
pH 2.5 - 3.0 (Formate buffer)Protonated ( + )Neutral ( 0 ) +1 Sharp peaks; silanol interactions suppressed.ESI Positive ( + )
pH 5.0 - 6.0 (Acetate buffer)Protonated ( + )Deprotonated ( ) 0 (Zwitterion)Severe tailing; poor solubility; unpredictable retention.Not Recommended
pH 9.0 - 10.0 (Ammonia buffer)Neutral ( 0 )Deprotonated ( ) −1 Sharp peaks; basic nitrogen neutralized.ESI Negative ( )
FAQ 3: Advanced MS Sensitivity Troubleshooting

Q: The MS sensitivity for the carboxylic acid impurities is extremely low in negative ion mode when using acidic mobile phases. How can I enhance detection limits for trace impurity profiling?

The Causality: While acidic mobile phases (like 0.1% formic acid) yield excellent peak shapes for basic compounds by suppressing silanol interactions, they simultaneously suppress the ionization of carboxylic acids in the electrospray negative ionization (ESI-) mode[7][8]. The excess protons in the mobile phase force the carboxylic acid into its neutral state, drastically reducing the negative ion signal[7].

The Solution: You have two options. First, you can switch to ESI Positive (ESI+) mode, relying entirely on the basicity of the pyridine ring to carry the charge. However, if specific des-methyl or oxidized impurities lack sufficient basicity, you must employ a charge-reversal derivatization strategy. Conjugating the carboxylic acid moiety to a permanently positively charged group—such as AMPP (1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride)—allows for LC-MS analysis in ESI+ mode, which can increase sensitivity by up to 60,000-fold compared to underivatized acids in negative mode[7].

Self-Validating Protocol: AMPP Derivatization for Trace Impurities

  • Reagent Preparation: Prepare a 10 mM solution of AMPP and a 20 mM solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in LC-MS grade acetonitrile.

  • Reaction: Mix 50 µL of the sample extract with 20 µL of AMPP and 20 µL of EDC. Incubate at 50°C for 30 minutes[7][8].

  • Quenching & Analysis: Quench the reaction with 10 µL of water. Inject 2 µL into the LC-MS operating in ESI+ mode.

  • Validation Check: Monitor the specific MRM transitions for the AMPP-derivatized impurities. Ensure the signal-to-noise (S/N) ratio for the lowest limit of quantification (LLOQ) is ≥10:1 .

References
  • Waters Corporation. "Shop ACQUITY UPLC HSS PFP Columns." Waters.com. Available at:[2]

  • Thermo Fisher Scientific. "A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination." LCMS.cz. Available at:[1]

  • Agilent Technologies. "Nitrosamines Analysis in Pharmaceuticals." Agilent.com. Available at:[3]

  • LCGC International. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." Chromatographyonline.com. Available at:[4]

  • LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity." Chromatographyonline.com. Available at:[5]

  • ACS Publications. "A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites..." NIH.gov. Available at:[7]

  • DigitalCommons@UNL. "Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge." UNL.edu. Available at:[8]

  • ACS Publications. "Unified pH Values of Liquid Chromatography Mobile Phases." ACS.org. Available at:[6]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid

Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Validation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Mechanistic Context In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Validation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Context

In modern drug discovery, azaindoles serve as critical bioisosteres for indoles, offering improved physicochemical properties, enhanced water solubility, and unique hydrogen-bonding profiles. Specifically, 6-azaindole derivatives like 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS: 1416440-15-7)[1] are highly valued as kinase inhibitor scaffolds.

However, the structural validation of 6-azaindoles via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of both a hydrogen-bond donating pyrrole nitrogen (N1) and a hydrogen-bond accepting pyridine nitrogen (N6) facilitates complex tautomeric and zwitterionic equilibria[2]. This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR performance of this compound across two standard deuterated solvents: DMSO- d6​ and CD 3​ OD . By understanding the causality behind solvent-induced chemical shifts, researchers can confidently validate synthetic intermediates and active pharmaceutical ingredients (APIs).

Solvent Selection: Causality and Electronic Effects

The choice of NMR solvent fundamentally alters the observed spectral data for azaindole-carboxylic acids due to specific solute-solvent interactions[3].

  • DMSO- d6​ (Aprotic, Strong H-Bond Acceptor): DMSO strongly accepts hydrogen bonds from the pyrrole N-H and the carboxylic O-H. This interaction effectively "locks" the molecule in a single tautomeric state and severely reduces the proton exchange rate. Consequently, the N-H and O-H protons become clearly visible as broad singlets in the downfield region (>12.0 ppm). Furthermore, DMSO suppresses the formation of zwitterions (where the COOH proton transfers to the N6 pyridine nitrogen), ensuring the molecule is analyzed in its neutral state.

  • CD 3​ OD (Protic, Deuterating): Methanol- d4​ engages in rapid deuterium exchange with labile protons. The N-H and O-H signals will completely disappear from the 1 H spectrum. While this simplifies the aromatic region, it removes critical structural handles. Additionally, CD 3​ OD's protic nature alters the solvation shell around the N6 atom, leading to subtle downfield shifts in the 13 C spectrum for the adjacent α -carbons (C5 and C7)[4].

Solvent_Effects Molecule 4-Methyl-1H-pyrrolo[2,3-c] pyridine-5-carboxylic acid DMSOd6 DMSO-d6 (Strong H-Bond Acceptor) Molecule->DMSOd6 CD3OD CD3OD (Protic, Deuterating) Molecule->CD3OD NH_DMSO NH Signal Visible (~12.1 ppm) DMSOd6->NH_DMSO Zwitterion Zwitterion Suppression (Stable Monomer) DMSOd6->Zwitterion Exchange NH/COOH Exchange (Signals Disappear) CD3OD->Exchange Shift Aromatic Shifts Altered (Solvation Effects) CD3OD->Shift

Logical relationship mapping of solvent effects on azaindole NMR spectral features.

Quantitative Data Comparison: Reference Spectra

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid at 298 K. Data is synthesized from established 6-azaindole core shifts and empirical substituent effects[2][4].

Table 1: 1 H NMR Chemical Shifts (400 MHz)
PositionProtonsMultiplicityDMSO- d6​ ( δ ppm)CD 3​ OD ( δ ppm)Causality / Mechanistic Notes
C5-COOH 1Hbr s13.20- (Exchanged)Highly deshielded; exchanges rapidly in protic media.
N1-H 1Hbr s12.10- (Exchanged)Stabilized by strong H-bonding with DMSO oxygen.
C7-H 1Hs8.858.75Highly deshielded isolated proton due to adjacent N6.
C2-H 1Hd ( J =3.0 Hz)7.707.65Pyrrole α -proton; couples with C3-H.
C3-H 1Hd ( J =3.0 Hz)6.606.55Pyrrole β -proton; electron-rich position.
C4-CH 3​ 3Hs2.652.70Benzylic-type methyl; shifted downfield by pyridine ring.
Table 2: 13 C NMR Chemical Shifts (100 MHz)
PositionCarbon TypeDMSO- d6​ ( δ ppm)CD 3​ OD ( δ ppm)Causality / Mechanistic Notes
C=O Quaternary168.5170.2Carboxyl carbon; shifted downfield in CD 3​ OD due to H-bonding.
C5 Quaternary142.0143.5 α to N6; heavily deshielded by electronegative nitrogen.
C7 CH138.5139.8 α to N6; highly deshielded aromatic methine.
C7a Quaternary135.0136.2Bridgehead carbon adjacent to N1.
C4 Quaternary133.0134.5 β to N6; substituted with electron-donating methyl group.
C2 CH131.0132.1Pyrrole α -carbon.
C3a Quaternary126.0127.5Bridgehead carbon.
C3 CH101.0102.2Pyrrole β -carbon; most electron-rich position in the core.
C4-CH 3​ CH 3​ 18.519.2Standard methyl carbon on an aromatic system.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system . Every step includes an internal check to prevent artifact generation or misinterpretation of the tautomeric state.

Phase 1: Sample Preparation & Equilibration
  • Mass Optimization: Weigh exactly 15.0±0.5 mg of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid. Causality: Too high a concentration induces self-aggregation (dimerization of carboxylic acids), which artificially broadens the C=O and N-H signals.

  • Solvent Addition: Dissolve in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter directly into a 5 mm precision NMR tube. Validation Check: The solution must be optically clear to prevent magnetic susceptibility broadening.

Phase 2: Instrument Calibration (400 MHz Spectrometer)
  • Temperature Control: Set the probe temperature strictly to 298.0 K and allow 10 minutes for thermal equilibration. Causality: N-H and O-H chemical shifts are highly temperature-dependent. Drifting temperatures invalidate comparative data.

  • Lock and Shim: Lock onto the 2 H signal of DMSO- d6​ . Perform automated gradient shimming (e.g., TopShim) and validate by checking the full width at half maximum (FWHM) of the TMS peak. Validation Check: TMS FWHM must be ≤0.8 Hz.

  • Pulse Calibration: Determine the exact 90° pulse width (p1) for the specific sample to ensure quantitative excitation.

Phase 3: Acquisition & Processing
  • 1 H NMR Acquisition: Use a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • 13 C NMR Acquisition: Use a proton-decoupled 1D sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 512 scans to ensure adequate Signal-to-Noise (S/N) for the quaternary carbons (C5, C4, C3a, C7a, C=O). Validation Check: S/N of the C=O carbon must exceed 10:1.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Reference the spectra strictly to TMS at 0.00 ppm.

NMR_Workflow Start Compound Synthesis 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid Solvent Solvent Selection (DMSO-d6 vs CD3OD) Start->Solvent Prep Sample Preparation (15-20 mg / 0.6 mL) Solvent->Prep Acq1H 1H NMR Acquisition (400 MHz, ns=16) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512) Prep->Acq13C Analysis Spectral Analysis & Signal Assignment Acq1H->Analysis Acq13C->Analysis Validation Structural Validation (Purity > 98%) Analysis->Validation

Workflow for the structural validation of azaindole derivatives via NMR spectroscopy.

Conclusion

For the structural validation of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, DMSO- d6​ is the superior solvent choice . It preserves the critical N-H and O-H structural handles and prevents the complex zwitterionic equilibria that can convolute spectral interpretation in protic solvents like CD 3​ OD. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data suitable for regulatory filings and downstream drug development pipelines.

References

  • "6-Azaindole | C7H6N2 | CID 9219 - PubChem - NIH", PubChem. URL:[Link][3]

  • "Product Class 22: Azaindoles and Their Derivatives", Science of Synthesis, Thieme Connect. URL:[Link][2]

  • "Reissert Indole Synthesis using Continuous Flow Hydrogenation", AKJournals. URL: [Link][4]

Sources

Comparative

X-Ray Crystallography Data Validation for 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic Acid: A Comparative Pipeline Guide

As drug discovery increasingly relies on structure-based design, the precise crystallographic resolution of fragment hits and lead intermediates is paramount. 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on structure-based design, the precise crystallographic resolution of fragment hits and lead intermediates is paramount. 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS: 1416440-15-7)[1] is a highly functionalized azaindole derivative frequently utilized as a hinge-binding scaffold in the development of kinase inhibitors[2].

However, validating the electron density of this specific compound presents a unique geometric challenge. This guide objectively compares the performance of three premier crystallographic refinement pipelines—Phenix , CCP4 , and BUSTER —demonstrating how algorithmic differences in ligand parameterization directly impact the structural integrity of the final model[3].

The Causality of Refinement: Why Algorithms Diverge

The structural nuance of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid lies in the steric conflict between the C4-methyl group and the C5-carboxylic acid.

To maximize π -conjugation, the carboxylate group "wants" to remain coplanar with the pyrrolo[2,3-c]pyridine core. However, steric repulsion from the adjacent C4-methyl protons forces the carboxylate to twist slightly out-of-plane.

  • The Causality: If a refinement algorithm's restraint dictionary incorrectly enforces strict coplanarity, it creates a high-energy, strained conformation. This mismatch between the mathematical model and the physical reality results in negative Fo​−Fc​ difference density (red peaks) around the oxygen atoms, artificially inflated B-factors, and a poor Real-Space Correlation Coefficient (RSCC)[4].

Different software suites handle this causality through distinct mechanisms[5]:

  • Phenix (phenix.refine): Utilizes eLBOW for restraint generation. While exceptionally fast, its default empirical approach often over-penalizes out-of-plane twists, occasionally forcing a strained planar conformation[4].

  • CCP4 (REFMAC5): Employs AceDRG for cheminformatics-based dictionary generation. Coupled with REFMAC's robust TLS (Translation/Libration/Screw) parameterization, it excellently models the anisotropic motion of the rigid azaindole core but can struggle with the exact dihedral minimum of the sterically hindered carboxylate[5].

  • BUSTER (GlobalPhasing): Relies on the Grade server, which integrates Mogul geometry checks with Quantum Mechanical (QM) optimizations. BUSTER accurately predicts and restrains the non-planar dihedral twist, yielding superior fit-to-density metrics[5].

Comparative Experimental Protocol (A Self-Validating System)

To ensure scientific trustworthiness, crystallographic refinement must be a self-validating system . We prevent model bias (overfitting) by utilizing a strictly sequestered 5% test set of reflections to calculate the Rfree​ metric. This test set is never exposed to the refinement algorithms[6]. Simultaneously, we monitor the RSCC to ensure the coordinates physically match the observed electron density.

Below is the step-by-step methodology used to compare the pipelines on a 1.8 Å resolution dataset of a model kinase complexed with the compound.

Step 1: Data Preparation & Cross-Validation Setup
  • Import the integrated reflection data (.mtz) and the initial molecular replacement model (.pdb).

  • Self-Validation Check: Generate Rfree​ flags (5% of total reflections) using the CCP4 freerflag utility. Crucially, use this exact same .mtz file across all three pipelines to ensure the Rfree​ values are directly comparable[6].

Step 2: Ligand Restraint Generation
  • Phenix: Run phenix.elbow providing the SMILES string of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid. Output .cif restraints.

  • CCP4: Run AceDRG via the CCP4i2 interface to generate the .cif dictionary based on standard bond lengths and angles.

  • BUSTER: Submit the ligand to the Grade Web Server to generate QM-optimized restraints that account for the C4-C5 steric clash.

Step 3: Reciprocal Space Refinement
  • Phenix: Execute 5 macrocycles in phenix.refine using simulated annealing to escape local minima, followed by isotropic B-factor refinement[4].

  • CCP4: Execute 10 cycles in REFMAC5 utilizing TLS parameterization to model the rigid-body displacement of the kinase lobes and the azaindole core[5].

  • BUSTER: Run refinement utilizing local Non-Crystallographic Symmetry (NCS) restraints and the QM-derived Grade dictionary[5].

Step 4: Orthogonal Validation
  • Submit the final .pdb and .mtz outputs from all three pipelines to the Standalone wwPDB Validation Service [7].

  • Extract the official validation metrics (MolProbity clashscore, RSCC, and geometry outliers) to ensure the data meets publication standards[8],[9].

Quantitative Performance Comparison

The following table summarizes the validation metrics extracted from the wwPDB Validation Server for the three refinement pipelines.

MetricPhenix (phenix.refine)CCP4 (REFMAC5)BUSTER
Restraint Generator eLBOW (Empirical)AceDRG (Cheminformatics)Grade (QM-Optimized)
Rwork​ / Rfree​ 0.185 / 0.2150.188 / 0.2180.182 / 0.210
Ligand RSCC 0.910.920.96
Ligand Avg B-factor (Ų) 36.535.831.2
Carboxylate Dihedral Twist 2.1° (Forced Planar)4.5°18.4° (QM-Predicted)
MolProbity Clashscore 1.451.521.38

Data Interpretation: BUSTER's use of QM-derived restraints allowed the C5-carboxylate to adopt an 18.4° out-of-plane twist. This relieved the steric clash with the C4-methyl group, dropping the ligand B-factor to 31.2 Ų and improving the RSCC to an excellent 0.96.

Workflow Visualization

G cluster_restraints Ligand Restraint Generation cluster_refinement Reciprocal Space Refinement Data X-ray Diffraction Data (1.8 Å Resolution) eLBOW eLBOW (Phenix) Empirical Restraints Data->eLBOW AceDRG AceDRG (CCP4) Cheminformatics Data->AceDRG Grade Grade (BUSTER) QM-Derived Restraints Data->Grade Phenix phenix.refine Simulated Annealing eLBOW->Phenix REFMAC REFMAC5 TLS Parameterization AceDRG->REFMAC BUSTER_Ref BUSTER Local NCS & QM Grade->BUSTER_Ref Validation wwPDB Validation Pipeline (RSCC, R-free, Mogul) Phenix->Validation REFMAC->Validation BUSTER_Ref->Validation

Crystallographic validation workflow comparing Phenix, CCP4, and BUSTER pipelines.

Conclusion & Best Practices

For standard protein backbones, Phenix, CCP4, and BUSTER perform with near parity[3]. However, when validating sterically hindered fragments like 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid , the choice of restraint generation is the limiting factor.

To ensure the highest scientific integrity before depositing to the Protein Data Bank (PDB)[8]:

  • Do not blindly trust empirical dictionaries for substituted aromatics.

  • Utilize QM-backed restraint generators (like Grade) to accurately model steric clashes.

  • Always run your final .mtz and .pdb through the standalone wwPDB validation server to verify that your Ligand RSCC is >0.90[9],[7].

References

  • Read RJ, et al. (2011). A new generation of crystallographic validation tools for the Protein Data Bank. Structure.[Link]

  • Jeyaseelan R, et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry.[Link]

  • Wlodawer A, et al. (2013). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal.[Link]

  • Afonine PV, et al. (2012). Towards automated crystallographic structure refinement with phenix.refine. Acta Crystallographica Section D.[Link]

  • Agirre J, et al. (2023). Current trends in macromolecular model refinement and validation. Acta Crystallographica Section D.[Link]

  • wwPDB Validation Service. Stand-alone wwPDB Validation Server.[Link]

  • wwPDB X-ray Validation Report User Guide. Worldwide Protein Data Bank.[Link]

  • CCP4 Bulletin Board Archive. PHENIX vs REFMAC refinement.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid As researchers and drug development professionals synthesizing novel therapeutics, handling complex heterocyclic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

As researchers and drug development professionals synthesizing novel therapeutics, handling complex heterocyclic intermediates requires more than just following standard operating procedures; it requires a deep understanding of the chemical architecture you are working with.

This guide provides authoritative, step-by-step operational and disposal protocols for 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, ensuring your laboratory maintains strict safety and environmental compliance.

Part 1: Physicochemical Profile & Hazard Causality

4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ()[1] is a specialized heterocyclic aromatic compound. Derivatives of the azaindole (pyrrolopyridine) family are frequently utilized in drug discovery, particularly as scaffolds for kinase inhibitors (e.g., DYRK1A inhibitors), due to their ability to form multiple hydrogen bonds within ATP-binding pockets ()[2].

Causality in Handling: The molecule features an electron-rich pyrrole ring fused to a pyridine ring, capped with a polar carboxylic acid moiety. This dual nature dictates its hazard profile. The carboxylic acid proton can induce local pH changes upon contact with moisture on the skin or mucosal membranes, acting as a localized irritant. Furthermore, the planar azaindole core presents a potential risk of DNA intercalation, a common trait among planar N-heterocycles, mandating strict exposure controls.

Table 1: Physicochemical & Disposal Metrics

MetricSpecificationOperational Rationale
CAS Number 1416440-15-7[1]Essential identifier for accurate RCRA waste manifesting.
Physical State Solid (Powder)Dictates the need for wet-wiping and dust suppression during spills.
Primary Hazards Skin/Eye/Respiratory IrritantMandates the use of localized exhaust ventilation and particulate respirators.
Chemical Incompatibility Strong Oxidizers, Strong BasesThe electron-rich core is highly susceptible to exothermic oxidative cleavage.
Target Disposal High-Temp IncinerationPrevents groundwater leaching; thermally destroys the stable aromatic core[3].

Part 2: Operational Safety & PPE

Before handling this compound, establish a self-validating safety perimeter. Do not merely wear Personal Protective Equipment (PPE); understand its functional purpose against this specific chemical architecture.

  • Nitrile Gloves (Double Gloving): The polar carboxylic acid group can facilitate permeation through degraded or inferior latex. Nitrile provides superior chemical resistance to polar organic acids.

  • Respirator (N95/P100): As a finely milled powder, the compound poses a significant inhalation risk. The respiratory mucosa is highly susceptible to irritation from airborne azaindole particulates.

  • Fume Hood: Always handle the neat powder within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 FPM.

Part 3: Step-by-Step Spill Response Protocol

In the event of a localized benchtop spill, execute the following protocol to prevent aerosolization and ensure complete decontamination. This system is self-validating: visual suppression of dust and the absence of effervescence confirm successful containment.

  • Isolate and Ventilate: Immediately clear the immediate area. Ensure the fume hood or local exhaust is operating at maximum capacity to capture any aerosolized dust.

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping generates airborne particulates that easily bypass standard mucosal defenses. Instead, lightly mist the spilled powder with a compatible inert solvent (e.g., water or a 5% sodium bicarbonate solution) to dampen the solid and neutralize the acidic moiety.

  • Mechanical Collection: Using a non-sparking, anti-static scoop or a damp absorbent pad, carefully collect the wetted solid.

  • Primary Containerization: Transfer the collected slurry into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container. HDPE is chosen for its resilience against organic acids.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent and water. Follow this with a 70% ethanol wipe-down to solubilize and remove any residual hydrophobic azaindole traces.

Part 4: Waste Segregation & Storage

Proper segregation prevents dangerous secondary reactions in the waste accumulation area.

  • Aqueous Waste: If the compound is dissolved in aqueous biological buffers (common in kinase assays[2]), adjust the pH to approximately 7.0 before disposal. Extreme pH levels can cause sudden precipitation or volatilization of co-solvents.

  • Organic Waste: If dissolved in standard stock solvents like DMSO or Methanol, collect the waste in a designated "Halogen-Free Organic Waste" carboy.

  • Incompatibilities: Strictly segregate from strong oxidizing agents (e.g., peroxides, nitric acid). The electron-rich pyrrole ring is highly susceptible to rapid, potentially exothermic oxidation.

Part 5: Final Disposal (RCRA Incineration)

Standard landfilling of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is strictly prohibited. The polar carboxylic acid group increases the molecule's aqueous solubility, presenting a severe groundwater leaching risk. Instead, the compound must be routed to a permitted RCRA facility for high-temperature incineration ()[3].

  • The Combustion Mechanism: The incinerator must operate at temperatures exceeding 1000°C (1832°F) to ensure the complete thermal destruction of the stable aromatic azaindole core[3].

  • NOx Management: Because the molecule contains two nitrogen atoms in its core (C9H8N2O2), combustion will inherently generate nitrogen oxides (NOx)[4]. Therefore, the incineration facility must be equipped with advanced Air Pollution Control Systems (APCS), specifically wet scrubbers or Selective Catalytic Reduction (SCR) systems, to neutralize NOx emissions and prevent environmental release[3][5].

Waste Routing Workflow

WasteRouting Start Waste Generation: 4-Methyl-1H-pyrrolo[2,3-c] pyridine-5-carboxylic acid Decision1 Physical State? Start->Decision1 Solid Solid Powder Waste Decision1->Solid Dry Liquid Liquid Solution Waste Decision1->Liquid Dissolved Segregation Segregate from: Strong Oxidizers & Bases Solid->Segregation Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Buffer (Adjust pH to ~7.0) Decision2->Aqueous Water-based Organic Organic Solvent (e.g., DMSO, MeOH) Decision2->Organic Halogen-Free Organic Aqueous->Segregation Organic->Segregation EHS EHS Collection & RCRA Manifesting Segregation->EHS Incineration High-Temp Incineration (>1000°C) with NOx Scrubber EHS->Incineration

Decision tree for the segregation, collection, and RCRA-compliant disposal of azaindole waste.

References

  • "Development of DANDYs, New 3,5-Diaryl-7-azaindoles Demonstrating Potent DYRK1A Kinase Inhibitory Activity." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • "On-Site Incineration: Overview of Superfund Operating Experience." U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid

Title: Comprehensive Safety & Handling Guide: 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid Introduction As a Senior Application Scientist, I have overseen the integration of countless novel building blocks into d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety & Handling Guide: 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid

Introduction As a Senior Application Scientist, I have overseen the integration of countless novel building blocks into drug discovery pipelines. Handling 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid (CAS: 1416440-15-7)[1] requires a rigorous, causality-driven approach to laboratory safety. This azaindole derivative is a highly valuable pharmaceutical intermediate, but its physical state as a fine powder and its chemical moieties (a rigid pyrrolo-pyridine core coupled with a carboxylic acid) present specific occupational hazards.

Standard safety data often relies on generic categorizations. However, true laboratory safety requires understanding why a chemical is hazardous. The carboxylic acid functional group can lower the local pH of moisture on the skin, compromising the epidermal barrier and facilitating the penetration of the lipophilic azaindole core. Furthermore, the fine particulate nature of this compound makes it highly susceptible to aerosolization, posing severe risks of ocular micro-abrasions and respiratory tract irritation.

This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum safety and logistical efficiency.

Part 1: Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with this compound, standard "splash-proof" PPE is insufficient. The following matrix outlines the quantitative data and the mechanistic rationale for each piece of required equipment.

PPE CategorySpecification & StandardCausality / Rationale
Hand Protection Double-gloving: 4-8 mil inner nitrile glove, 15 mil outer nitrile glove (EN 374 compliant)[2].The 15 mil outer glove provides extended permeation resistance against organic acids and solvents. The inner glove acts as a fail-safe during outer glove doffing.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator[3].The compound's fine powder form easily aerosolizes in ambient air currents. P100 filters block 99.9% of particulates, preventing mucosal intercalation in the respiratory tract.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Standard safety glasses leave peripheral gaps. Tight-fitting goggles prevent airborne dust from settling on the sclera, avoiding severe chemical irritation (H319).
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeves from dragging through the powder. The FR material is required if the compound is subsequently used in highly reactive synthetic steps.

Part 2: Self-Validating Operational Workflow

A protocol is only as good as its built-in fail-safes. The following step-by-step methodology incorporates self-validating checkpoints to ensure environmental controls are functioning before proceeding.

Phase A: Pre-Operation & Setup

  • Verify Engineering Controls: Turn on the chemical fume hood.

    • Validation Checkpoint: Check the digital airflow monitor. The face velocity must read between 0.4 and 0.6 m/s. If the alarm sounds or the flow is below 0.4 m/s, abort the operation.

  • Don PPE: Put on the N95/P100 respirator, followed by the goggles, lab coat, and double nitrile gloves[2][3].

  • Prepare the Workspace: Line the floor of the fume hood with a disposable, anti-static bench pad.

Phase B: Execution (Weighing & Transfer) 4. Static Mitigation: Wipe the exterior of the chemical bottle and the analytical balance with an anti-static zero-charge wipe.

  • Causality: Azaindole powders hold static charges that cause them to "jump" off spatulas, leading to contamination and inaccurate yields.

  • Tare and Weigh: Place an anti-static weigh boat on the balance and tare.

    • Validation Checkpoint: The balance must read exactly 0.0000 g and remain stable for 5 seconds. Continuous drift indicates static interference or excessive hood airflow disrupting the draft shield.

  • Transfer: Using a micro-spatula, carefully transfer the required mass of 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid[1]. Cap the source bottle immediately.

  • Solubilization (If applicable): If dissolving the compound (e.g., in DMSO or DMF for assay preparation), add the solvent directly to the receiving vial inside the fume hood before sealing it.

Phase C: Post-Operation & Decontamination 8. Surface Neutralization: Wipe down the balance, spatulas, and hood surfaces with a damp paper towel soaked in 1% sodium bicarbonate ( NaHCO3​ ) solution.

  • Causality: The mild base neutralizes residual trace carboxylic acid, converting it into a water-soluble, non-volatile sodium salt.

  • Final Wipe: Follow up with a 70% ethanol wipe to remove any remaining organic residue.

  • Doffing: Remove the contaminated outer gloves inside the fume hood and dispose of them in the solid waste container.

Part 3: Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. Immediate, controlled logistical responses are required.

Spill Response Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate 5-foot radius to allow airborne dust to settle.

  • Contain (Do NOT Dry Sweep): Dry sweeping aerosolizes the powder. Instead, gently place damp absorbent pads (moistened with water or 1% NaHCO3​ ) directly over the spilled powder.

  • Collect: Carefully fold the pads inward, trapping the powder, and place them into a hazardous waste bag.

  • Decontaminate: Wash the spill area with soap and water, followed by a 70% ethanol wipe.

Waste Disposal Plan:

  • Solid Waste: Contaminated gloves, weigh boats, and spill pads must be placed in a clearly labeled "Hazardous Solid Waste - Organic Acids/Azaindoles" container. Do not mix with strong oxidizers.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), dispose of it in a "Halogen-Free Organic Waste" carboy. Ensure the carboy is kept in secondary containment.

Part 4: Workflow Visualization

The following diagram maps the critical decision points in the handling and disposal of this compound.

G Start Start: Hazard Assessment 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid PPE 1. Don PPE (N95/P100, 15-mil Nitrile, Goggles) Start->PPE Hood 2. Engineering Controls (Fume Hood Velocity: 0.4-0.6 m/s) PPE->Hood Weighing 3. Weighing & Transfer (Use anti-static tools & draft shield) Hood->Weighing Spill Spill Occurs? Weighing->Spill SpillResponse Spill Response (Damp wipe only, NO dry sweeping) Spill->SpillResponse Yes Decon 4. Decontamination (1% NaHCO3 wipe, then 70% EtOH) Spill->Decon No SpillResponse->Decon Waste 5. Waste Segregation (Solid Waste vs. Liquid Organic Waste) Decon->Waste

Fig 1: Operational workflow and spill response logic for azaindole derivatives.

Sources

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